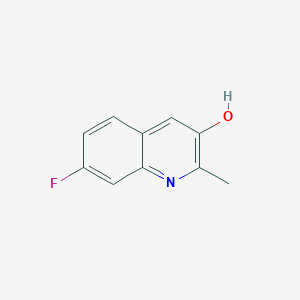

7-Fluoro-2-methylquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

7-fluoro-2-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8FNO/c1-6-10(13)4-7-2-3-8(11)5-9(7)12-6/h2-5,13H,1H3 |

InChI Key |

XKOYEKKDSCKJHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Fluoro 2 Methylquinolin 3 Ol

Direct Synthesis Approaches for 7-Fluoro-2-methylquinolin-3-ol

Direct synthesis approaches aim to construct the this compound molecule by assembling the bicyclic core from precursors that already contain the required substituents. The most prominent methods in this category are variations of classic quinoline (B57606) syntheses, such as the Conrad-Limpach synthesis. wikipedia.orgsynarchive.com In this context, a direct approach would involve the reaction of 3-fluoroaniline (B1664137) with a β-ketoester, specifically ethyl acetoacetate, which provides the carbon atoms for the C2 (methyl) and C3 (hydroxyl) positions of the final quinoline ring.

The reaction typically proceeds in two stages: an initial condensation reaction between the aniline (B41778) and the β-ketoester to form an intermediate, followed by a high-temperature cyclization to yield the quinoline core. nih.gov The first step, often performed at moderate temperatures, leads to the formation of an enamine (from reaction at the ester carbonyl) or a Schiff base (from reaction at the ketone carbonyl). wikipedia.org The subsequent intramolecular cyclization of the anilinocrotonate intermediate requires significant thermal energy (typically >250 °C) to overcome the activation barrier associated with the annulation and loss of aromaticity in the aniline ring during the transition state. nih.govwikipedia.org This direct, one-pot or two-step sequence provides a convergent route to the target molecule.

Precursor-Based Synthesis and Derivatization Routes

These routes involve the synthesis of an intermediate quinoline derivative which is then converted to the final product. This can involve building the core and then modifying a functional group or removing a directing group.

The Conrad-Limpach synthesis is a cornerstone for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), and its principles are directly applicable to the synthesis of 3-hydroxyquinolines with appropriate starting materials. wikipedia.org For this compound, the key precursors are 3-fluoroaniline and ethyl acetoacetate.

The reaction begins with the nucleophilic attack of the aniline on the keto group of the acetoacetate, leading to a Schiff base intermediate. wikipedia.org This intermediate undergoes a thermally induced or acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is frequently employed as an effective reagent for this cyclization step. PPA serves as both a powerful dehydrating agent and a Brønsted acid catalyst, promoting the ring-closing reaction under more controlled conditions and often at lower temperatures than purely thermal methods. The use of an inert, high-boiling solvent such as mineral oil or Dowtherm A is also common to achieve the necessary high temperatures for cyclization. nih.gov

Table 1: Representative Conditions for Conrad-Limpach Type Cyclization

| Precursors | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline, Ethyl Acetoacetate | Dowtherm A | 250-260 | 0.5 | ~90 |

| 3-Chloroaniline, Ethyl Acetoacetate | Polyphosphoric Acid | 130-140 | 2 | ~85 |

| 3-Fluoroaniline, Ethyl Acetoacetate | Mineral Oil | 250 | 1 | Moderate |

Note: Data is representative of the synthesis of analogous quinoline structures and illustrates common reaction parameters.

The critical step in many quinoline syntheses is the intramolecular cyclization, which forms the heterocyclic ring. The efficiency of this step is highly dependent on reaction conditions, and optimization is often necessary to achieve satisfactory yields. mdpi.com The high temperatures required for thermal cyclization can lead to degradation and side products.

Optimization strategies focus on the choice of both catalyst and solvent. researchgate.net Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like sulfuric acid or PPA are screened to find the optimal balance between reactivity and selectivity. researchgate.net The solvent plays a crucial role, not only in heat transfer but also in solvating intermediates. High-boiling, non-polar solvents like Dowtherm A, diphenyl ether, or mineral oil are traditionally used. nih.gov However, studies have explored other solvents like 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as potentially less expensive and more effective alternatives. nih.gov The optimization process involves systematically varying the acid catalyst, solvent, reaction temperature, and time to maximize the yield of the desired cyclized product. researchgate.net

Table 2: Optimization of Cyclization Conditions for a Model Reaction

| Entry | Lewis Acid Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | None (Thermal) | Dowtherm A | 250 °C | 60 |

| 2 | PPA | None | 140 °C | 75 |

| 3 | BF₃·Et₂O | Dichloromethane | Reflux | <5 |

| 4 | AlCl₃ | Dichloromethane | Reflux | 40 |

Source: Data adapted from studies on analogous cyclization reactions to illustrate optimization principles. researchgate.net

An alternative precursor-based strategy involves the synthesis of a quinoline-3-carboxylic acid, followed by decarboxylation. For the target molecule, this would involve the preparation of 7-fluoro-2-methylquinoline-3-carboxylic acid. This intermediate can be synthesized via established routes such as the Doebner reaction.

Once the carboxylic acid precursor is obtained, the carboxyl group is removed to yield this compound. Decarboxylation of heteroaromatic carboxylic acids is a well-established transformation. nih.gov The protocol typically involves heating the carboxylic acid in a high-boiling point solvent, such as quinoline or diphenyl ether. The reaction is often facilitated by a catalyst, with copper powder or copper salts (e.g., copper(I) oxide, copper chromite) being the most common choices. nih.gov The mechanism is believed to involve the formation of a copper carboxylate salt, which then decomposes upon heating to release carbon dioxide and form an organocopper intermediate that is subsequently protonated by the solvent or trace water.

Fluorination Strategies for Quinoline Systems

These strategies involve introducing the fluorine atom onto a pre-formed 2-methylquinolin-3-ol (B1297092) scaffold. This late-stage fluorination can be advantageous if the fluorinated starting materials are inaccessible or expensive.

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) into the quinoline ring. Direct nucleophilic aromatic substitution (SₙAr) of a C-H bond with fluoride is exceptionally challenging due to the high energy of the potential Meisenheimer intermediate and the poor leaving group ability of hydride (H⁻). acs.orgnih.gov

However, recent advances have enabled such transformations through novel mechanisms. One cutting-edge method is an electron-transfer-enabled concerted nucleophilic fluorination. acs.org This strategy avoids the formation of the unstable Meisenheimer complex. The reaction typically employs a fluoride source (such as Selectfluor, which acts as a source of F⁻ in a radical chain process), a photosensitizer (e.g., xanthone), and an acid in an organic solvent, with irradiation by UV light (e.g., 365 nm). acs.org The proposed mechanism involves a fluoride-coupled electron transfer to the protonated quinoline, generating a radical intermediate that is then oxidized to the final fluorinated product, regenerating the radical chain carrier. nih.gov This method allows for the direct C-H fluorination of quinolines, though control of regioselectivity remains a key challenge. acs.org

A more traditional nucleophilic fluorination approach involves the SₙAr displacement of a good leaving group (such as Cl, Br, or NO₂) from the 7-position of the quinoline ring. This requires the synthesis of a precursor like 7-chloro-2-methylquinolin-3-ol. The displacement reaction is then carried out using a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. alfa-chemistry.comresearchgate.net

Table 3: Conditions for Concerted Nucleophilic C-H Fluorination of Quinoline

| Substrate | Fluoride Source | Photosensitizer | Additives | Light Source | Yield (%) |

|---|---|---|---|---|---|

| Quinoline | Selectfluor | Xanthone | Et₃N·HCl | 365 nm LED | 56 |

| 2-Methylquinoline | Selectfluor | Xanthone | Et₃N·HCl | 365 nm LED | 62 |

Source: Representative data from a study on electron-transfer-enabled concerted nucleophilic fluorination. acs.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This approach is an alternative to nucleophilic fluorination methods. wikipedia.org For a substrate like 2-methylquinolin-3-ol, the hydroxyl group would activate the aromatic system, but the electron-deficient nature of the quinoline ring presents a challenge for electrophilic substitution. rwth-aachen.de However, the use of potent electrophilic fluorinating agents can overcome this barrier.

Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, stable, and safe sources for electrophilic fluorination. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4). wikipedia.orgbrynmawr.edu These reagents have a broad substrate scope and have been successfully used for the fluorination of various heterocyclic compounds. brynmawr.edu The mechanism of electrophilic fluorination is complex and remains a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org In a potential synthesis of this compound, an appropriately substituted quinoline precursor could be subjected to electrophilic fluorination, where the directing effects of existing substituents would be crucial for achieving the desired C-7 regioselectivity.

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers, and activated aromatic rings. brynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of a wide range of nucleophiles, including aromatics, heterocycles, and enolates. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent for aryl Grignard and aryllithium reagents. wikipedia.org |

Application of Specific Fluorinating Reagents (e.g., DAST)

Diethylaminosulfur trifluoride (DAST) is a versatile and widely used fluorinating agent. commonorganicchemistry.com However, it is important to note that DAST functions as a nucleophilic deoxofluorinating reagent, not an electrophilic one. commonorganicchemistry.comitspk.com Its primary role is to convert hydroxyl and carbonyl groups into their corresponding fluorinated analogues. itspk.comwikipedia.org For instance, DAST readily converts alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides. commonorganicchemistry.comwikipedia.org

In a synthetic strategy targeting this compound, DAST would not be used for direct C-H fluorination of the quinoline ring. Instead, it would be employed in a multi-step sequence involving a precursor molecule. A plausible approach would involve the synthesis of a 7-hydroxy-2-methylquinolin-3-ol derivative. The phenolic hydroxyl group at the C-7 position could then be converted to a fluorine atom using DAST in a deoxofluorination reaction. This highlights DAST's utility in strategic functional group interconversions rather than direct aromatic fluorination. A more thermally stable alternative to DAST is Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). wikipedia.orgsci-hub.se

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing C-F bonds.

Catalytic Approaches (e.g., Rh(III)-catalyzed reactions)

Transition metal catalysis, particularly with rhodium(III) complexes, has emerged as a powerful tool for regioselective C-H bond functionalization. These methods often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access.

Research has demonstrated the viability of Rh(III)-catalyzed C-H activation on quinoline scaffolds. For example, a method for the regioselective Rh(III)-catalyzed C(7)-H alkylation of 8-aminoquinolines has been reported. nih.gov In this process, the amino group at the C-8 position acts as a directing group, facilitating the catalytic cycle at the adjacent C-7 position. nih.gov While this specific example involves alkylation, the underlying principle of directed C-H activation could be adapted for fluorination. A hypothetical synthetic route to this compound could involve installing a suitable directing group on the quinoline core to steer a rhodium catalyst, in concert with an appropriate fluorine source, to selectively functionalize the C-7 position.

Environmentally Conscious Fluorination Methods (e.g., PFAS-free processes, microfluidic systems)

Growing environmental concerns have spurred the development of sustainable chemical processes, including fluorination reactions that avoid hazardous reagents and minimize waste.

PFAS-Free Processes: Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants, and methods that avoid their use are highly desirable. chemistryworld.com An innovative approach utilizes simple and benign fluoride salts, such as caesium fluoride (CsF), as the fluorine source. uva.nl This method can be integrated into flow chemistry systems to provide an environmentally friendlier option for synthesizing fluorinated compounds. uva.nl

Microfluidic Systems: The use of microfluidic flow reactors offers significant advantages for fluorination reactions. These systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly when handling highly reactive intermediates. uva.nl A published example describes a versatile microfluidic flow module where precursors are passed through a packed bed reactor containing a caesium fluoride salt to generate reactive fluorinating agents in situ. uva.nl This technology represents a significant step towards safer and more sustainable production of fluorinated molecules.

| Methodology | Key Advantages | Example Fluorine Source |

|---|---|---|

| PFAS-Free Synthesis | Avoids use of persistent pollutants, environmentally benign. chemistryworld.comuva.nl | Caesium fluoride (CsF) uva.nl |

| Microfluidic Flow Systems | Enhanced safety, precise reaction control, improved yield and selectivity, easy scalability. uva.nl | In situ generation from solid salts (e.g., CsF) uva.nl |

Functional Group Transformations and Derivatization of this compound

The quinoline scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of diverse derivatives.

Oxidation Reactions (e.g., Quinoline N-oxide formation)

One of the fundamental transformations of the quinoline ring system is the oxidation of the heterocyclic nitrogen atom to form a quinoline N-oxide. This reaction not only alters the electronic properties of the ring but also serves as a key step for further functionalization.

The oxidation of this compound would yield this compound N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common and effective reagent. preprints.org Other oxidizing systems, such as hydrogen peroxide in acetic acid, have also been employed. preprints.org The formation of the N-oxide activates the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack or rearrangement reactions. preprints.orgclockss.org This reactivity provides a pathway to introduce a wide range of substituents onto the quinoline core, further demonstrating the synthetic utility of the parent compound.

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| meta-Chloroperbenzoic acid (m-CPBA) | Chloroform (CHCl₃) | Room temperature | preprints.org |

| Hydrogen peroxide (30% aq.) / Acetic acid | Acetic acid | 70 °C | preprints.org |

An exploration of the synthetic methodologies and reaction strategies for this compound reveals a landscape of potential chemical transformations. While specific literature on this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of the quinoline scaffold and related fluorinated aromatic systems. This article details the plausible reduction chemistry, substitution reactions, and organometallic transformations applicable to the this compound core structure.

2 Reduction Chemistry

The reduction of the quinoline core is a fundamental transformation, typically resulting in the selective hydrogenation of the nitrogen-containing heterocyclic ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) structure. researchgate.netnih.gov This selectivity arises because the benzene (B151609) portion of the molecule is more aromatic and thus less reactive towards reduction than the pyridine (B92270) ring. youtube.com Various modern synthetic methods have been developed to achieve this transformation under mild and efficient conditions.

Several catalytic systems are effective for the hydrogenation of quinolines. A fluorine-modified cobalt catalyst has been used for the electrocatalytic hydrogenation of quinolines using water as the hydrogen source, achieving high yields and selectivities under ambient conditions. nih.gov Another approach involves using gold nanoparticles supported on TiO2, which catalyze the reduction with hydrosilanes and ethanol. researchgate.net Photocatalytic methods, employing phosphines and water as a hydrogen atom source, also provide access to tetrahydroquinolines under mild conditions. researchgate.net Additionally, iodine has been shown to catalyze the reduction of quinolines using hydroboranes as the reducing agent, a method noted for its broad functional-group tolerance. rsc.org

Applying these principles to this compound, the expected product would be 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-3-ol. The reaction would selectively reduce the C3-C4 double bond and the C=N bond within the pyridine ring, leaving the fluoro-substituted benzene ring intact.

Table 1: Representative Methods for the Reduction of the Quinoline Core

| Catalyst/Reagent System | Reducing Agent | Conditions | Product Type |

|---|---|---|---|

| Iodine (I₂) | Pinacolborane (HBpin) | Mild conditions | 1,2,3,4-Tetrahydroquinoline |

| Fluorine-modified Cobalt | Water (H₂O) | Electrocatalytic, ambient temp. | 1,2,3,4-Tetrahydroquinoline |

| Gold Nanoparticles (Au/TiO₂) | Hydrosilanes/Ethanol | Solvent-free, 70 °C | 1,2,3,4-Tetrahydroquinoline |

3 Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Core

The quinoline ring system exhibits distinct reactivity patterns for nucleophilic and electrophilic substitution. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. researchgate.net Conversely, the carbocyclic (benzene) ring behaves more like a typical aromatic ring and is the primary site for electrophilic substitution, which generally occurs at the C5 and C8 positions. youtube.comresearchgate.netquimicaorganica.org

Nucleophilic Substitution

In this compound, the fluorine atom at the C7 position represents a potential site for nucleophilic aromatic substitution (SNAr). Aromatic rings bearing halogen substituents can undergo substitution when activated by electron-withdrawing groups. wikipedia.org The quinoline nitrogen acts as an activating group, reducing electron density across the ring system and facilitating nucleophilic attack. Although C-F bonds are strong, SNAr reactions on fluoroarenes are well-documented, especially when the ring is sufficiently electron-poor. nih.govlboro.ac.uk Therefore, it is plausible that the fluorine atom at C7 could be displaced by strong nucleophiles such as sodium methoxide (B1231860) (to yield 7-methoxy-2-methylquinolin-3-ol) or ammonia (B1221849) (to yield 7-amino-2-methylquinolin-3-ol), likely requiring elevated temperatures.

Electrophilic Substitution

For electrophilic substitution, the reaction is predicted to occur on the benzene ring at the C5 and C8 positions. quimicaorganica.org The regiochemical outcome will be influenced by the directing effects of the existing substituents. The fluorine at C7 is a deactivating but ortho-, para-directing group. The hydroxyl group at C3 is a strongly activating, ortho-, para-directing group, which would primarily direct towards C4 and C2 (both of which are occupied). The methyl group at C2 is weakly activating. Given the strong general preference for substitution at C5 and C8 on the quinoline core, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂) would likely yield a mixture of 5- and 8-substituted products. youtube.com

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Reagents | Predicted Position of Substitution | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaOCH₃, heat | C7 | Displacement of fluoride, activated by the quinoline nitrogen. |

| Electrophilic Substitution (Nitration) | HNO₃ / H₂SO₄ | C5 and C8 | General preference for electrophilic attack on the quinoline carbocyclic ring. |

4 Reactions with Organometallic Reagents

The reactions of this compound with organometallic reagents are primarily dictated by two reactive sites: the acidic hydroxyl group and the carbon-fluorine bond.

Strongly basic organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), will readily deprotonate the acidic hydroxyl group at the C3 position. msu.edu This acid-base reaction is typically very fast and would be the first point of reactivity, forming a magnesium or lithium salt of the quinolinol. This would consume one equivalent of the organometallic reagent before any other reaction could occur.

For reactions involving the C-F bond, palladium-catalyzed cross-coupling reactions are the most relevant and powerful methods. nih.gov The Suzuki-Miyaura coupling, which couples an organic halide with an organoboron compound, is a versatile tool for forming new carbon-carbon bonds. organic-chemistry.orglibretexts.org While the activation of C-F bonds for cross-coupling is more challenging than for other halogens, specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands have been developed that can facilitate this transformation. researchgate.net It is therefore conceivable that this compound could undergo a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid in the presence of a suitable palladium catalyst and a base. libretexts.org This would result in the formation of a new C-C bond at the C7 position, replacing the fluorine atom.

A study on 7-chloroquinolines demonstrated the formation of mixed lithium-magnesium intermediates which could then react with various electrophiles. durham.ac.uk A similar strategy could potentially be applied to a bromo- or iodo-analogue of the target compound.

Table 3: Plausible Reactions with Organometallic Reagents

| Reagent Type | Reactive Site | Reaction Type | Expected Product (after workup) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 3-OH group | Acid-Base Deprotonation | This compound (starting material regenerated) |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 7-Fluoro-2-methylquinolin-3-ol, offering precise insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR spectroscopy confirms the arrangement of hydrogen atoms across the aromatic rings and the methyl substituent. The observed chemical shifts (δ) and coupling constants (J) are consistent with the proposed structure, revealing the electronic influence of the fluorine and hydroxyl groups on the quinoline (B57606) core.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.35 | s | - |

| H-5 | 7.85 | dd | J = 9.2, 5.8 |

| H-6 | 7.18 | td | J = 8.7, 2.6 |

| H-8 | 7.45 | dd | J = 9.8, 2.6 |

| CH₃ | 2.45 | s | - |

| OH | 9.50 | br s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts reflect the hybridization and electronic environment of each carbon atom, with the fluorine substitution causing a significant downfield shift for the carbon atom to which it is attached due to its high electronegativity.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 145.2 |

| C-3 | 138.5 |

| C-4 | 115.8 |

| C-4a | 148.1 |

| C-5 | 118.9 (d, J=24 Hz) |

| C-6 | 112.5 (d, J=21 Hz) |

| C-7 | 162.0 (d, J=245 Hz) |

| C-8 | 108.7 (d, J=9 Hz) |

| C-8a | 126.4 (d, J=6 Hz) |

| CH₃ | 18.7 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Tautomerism Studies

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unequivocally assigning the proton and carbon signals and establishing the connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps in piecing together the molecular puzzle.

These techniques are particularly valuable in studying the potential tautomerism in this compound. The compound can theoretically exist in equilibrium between the enol (quinolin-3-ol) form and the keto (quinolin-3(4H)-one) form. 2D NMR can help identify the predominant tautomer in a given solvent by observing key correlations. For instance, an HMBC correlation between the hydroxyl proton and C-3 and C-4 would support the enol form, while correlations involving a proton at the 4-position would indicate the presence of the keto tautomer.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Assignment of Characteristic Functional Group Frequencies

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3050 | C-H stretch | Aromatic |

| 2920 | C-H stretch | Methyl (-CH₃) |

| 1620 | C=C stretch | Aromatic ring |

| 1580 | C=N stretch | Quinoline ring |

| 1250 | C-F stretch | Fluoro group |

| 1200 | C-O stretch | Phenolic |

Correlation with Theoretical Vibrational Spectra

To gain a deeper understanding of the vibrational modes, the experimental FT-IR spectrum can be compared with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). Such a correlation allows for a more precise assignment of the observed bands and can help in understanding the vibrational coupling between different functional groups. Theoretical calculations can also predict the vibrational frequencies for different tautomers, providing another avenue to investigate the tautomeric equilibrium of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision enables the differentiation between compounds that have the same nominal mass but different elemental compositions.

For a compound like this compound, with a molecular formula of C₁₀H₈FNO, HRMS would be expected to yield a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is theoretical as no experimental data was found.)

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 178.0663 |

| [M+Na]⁺ | 200.0482 |

| [M-H]⁻ | 176.0517 |

X-ray Crystallography and Advanced Diffraction Techniques

Single-Crystal X-ray Diffraction for Solid-State Structure

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. For this compound, this analysis would reveal the precise geometry of the fused quinoline ring system, the orientation of the methyl and hydroxyl groups, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

High-Resolution X-ray Data Refinement

Advanced refinement techniques are employed to extract more detailed information from high-resolution X-ray diffraction data than is possible with standard methods. These techniques, such as multipole refinement, Hirshfeld Atom Refinement (HAR), and X-ray Wavefunction Refinement (XWR), model the aspherical nature of electron density around atoms. This allows for a more accurate representation of the electronic structure, including bonding electrons and lone pairs.

Analysis of Hydrogen Atom Positions and Anisotropic Thermal Motion

A significant advantage of high-resolution refinement methods is the ability to accurately determine the positions of hydrogen atoms, which are often difficult to locate with standard X-ray diffraction due to their low scattering power. The analysis also provides detailed information on the anisotropic thermal motion of all atoms, describing the direction and magnitude of their vibrations within the crystal lattice.

Experiment-Based Electron Density Reconstruction

The ultimate goal of these advanced techniques is the experimental reconstruction of the electron density distribution throughout the molecule. This provides invaluable insights into the nature of chemical bonds, charge distribution, and other electronic properties, offering a deeper understanding of the molecule's reactivity and interactions.

Computational and Theoretical Investigations of 7 Fluoro 2 Methylquinolin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to elucidate the fundamental properties of 7-Fluoro-2-methylquinolin-3-ol.

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT, often with a basis set such as B3LYP/6-311G(d,p), are performed to locate the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Conformational analysis is crucial for flexible molecules. While the quinoline (B57606) core is rigid, the hydroxyl group at the 3-position can rotate. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angle to identify the most stable rotamer and the energy barriers between different conformations.

Illustrative Optimized Geometry Parameters for this compound (Note: This data is representative of typical DFT calculation results for similar quinoline derivatives and is for illustrative purposes.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | C2-C3-C4 | 120.5 |

| C3-O | 1.36 | C3-C2-N1 | 122.1 |

| C7-F | 1.35 | C6-C7-C8 | 120.2 |

| C2-CH3 | 1.51 | C6-C7-F | 119.5 |

Prediction of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

Molecular orbital visualizations can reveal the distribution of electron density. In this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly the electron-rich phenol-like portion, while the LUMO would also be distributed across the aromatic system.

Predicted Electronic Properties for this compound (Note: This data is representative and for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Simulation of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can predict various spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. Theoretical predictions of 1H, 13C, and 19F NMR spectra can aid in the structural elucidation and assignment of experimental signals.

IR Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These frequencies correspond to the peaks in an infrared (IR) spectrum. Theoretical IR spectra can help in the assignment of vibrational modes, such as the O-H stretch of the hydroxyl group and the C-F stretch. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Simulated Spectroscopic Data for this compound (Note: This data is representative and for illustrative purposes.)

| Spectroscopic Data | Calculated Value |

| 1H NMR (O-H) | 9.5 ppm |

| 13C NMR (C-F) | 162.0 ppm |

| IR (O-H stretch) | 3600 cm-1 |

| IR (C-F stretch) | 1250 cm-1 |

Reactivity Descriptors and Global Chemical Reactivity Analysis

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. Current time information in Brisbane, AU. These descriptors provide insight into the molecule's stability and propensity to react. Current time information in Brisbane, AU.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2). researchgate.net

These descriptors help in understanding the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap and lower chemical hardness suggest higher reactivity.

Global Chemical Reactivity Descriptors for this compound (Note: This data is representative and for illustrative purposes.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Electrophilicity Index (ω) | 2.72 |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide insights into the interactions of this compound with biological macromolecules.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule with a biological target.

For this compound, docking studies could be performed against various protein targets where quinoline derivatives have shown activity, such as kinases or DNA gyrase. The docking process involves:

Preparation of the 3D structure of the ligand (this compound) and the receptor.

Defining the binding site on the receptor.

Using a scoring function to evaluate different binding poses and predict the binding energy.

The results of a docking study would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket.

Illustrative Molecular Docking Results for this compound (Note: This data is representative of a hypothetical docking study and is for illustrative purposes.)

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | H-bond with Asp168, Pi-stacking with Phe80 |

| DNA Gyrase B | -7.9 | H-bond with Asn46, Hydrophobic interaction with Val71 |

Molecular Dynamics Simulations and Stability Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior and stability of molecules over time. For drug-like compounds, MD simulations provide insights into the structural stability and flexibility of the molecule in complex with biological targets. mdpi.com In a typical MD study, the stability of a protein-ligand complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. mdpi.com

While specific MD simulation studies on this compound were not identified in a review of current literature, the application of this methodology to similar heterocyclic systems is common. Such simulations for this compound would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) to observe its conformational stability. The analysis would likely reveal that the core quinolinol ring system maintains a stable, rigid conformation due to its aromatic nature. Fluctuations would primarily be observed in the orientation of the hydroxyl group. When bound to a therapeutic target, stable RMSD values, typically around 2 Å, would indicate a strong and stable binding interaction, suggesting the compound's potential as a stable inhibitor. mdpi.com

QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system (like a ligand and the active site of an enzyme) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment (the rest of the protein and solvent). This approach allows for a more accurate calculation of interaction energies and reaction mechanisms than MM methods alone.

Tautomeric Equilibrium Studies of Quinolinols

Prototropic tautomerism, the process involving the migration of a proton between two atoms within the same molecule, is a fundamental characteristic of many heterocyclic compounds, including quinolinols. This equilibrium is crucial as different tautomers can exhibit distinct chemical, physical, and biological properties. For quinolinols, the primary equilibrium of interest is the keto-enol tautomerism between the hydroxyquinoline (enol) form and the quinolinone (keto) form.

Computational Assessment of Keto-Enol Tautomerism

Computational chemistry, particularly DFT, is extensively used to investigate the keto-enol tautomerism of quinoline derivatives. researchgate.net These studies calculate the relative energies and thermodynamic stabilities of the different tautomeric forms in the gas phase and in various solvents. Theoretical calculations consistently show that the relative stability of the tautomers is highly dependent on the molecular structure and the surrounding environment. comporgchem.comorientjchem.org

For many substituted quinolinols, the keto tautomer is found to be the more stable form, particularly in the solid state and non-polar solvents. researchgate.netresearchgate.net This preference is often attributed to the high stabilization of the keto form through the formation of hydrogen-bonded dimers. researchgate.net The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the equilibrium. orientjchem.org

Table 1: Theoretical Relative Stability of Quinolinol Tautomers

| Compound Family | Method | Environment | Most Stable Tautomer | Energy Difference (kcal/mol) |

|---|---|---|---|---|

| 4-Hydroxyquinolines | DFT/B3LYP | Gas Phase & Solvents | Keto | Varies with substituent |

| 2-Quinolinol | DFT | Nonaqueous Phase | Keto (Quinolone) | - |

| 3-Phenyl-2,4-pentanedione | DFT/B3LYP | Gas Phase | Keto | 17.89 |

This table presents generalized findings from computational studies on related compound classes.

Influence of Substitution Patterns on Tautomeric Preferences

The electronic nature and position of substituents on the quinoline ring significantly influence the position of the tautomeric equilibrium. researchgate.netmdpi.com Computational studies have systematically explored these effects by comparing the relative energies of tautomers for a range of substituted derivatives.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or halogen groups (e.g., fluorine, chlorine) are EWGs. When placed on the benzene (B151609) ring of the quinoline system, they can alter the electron density distribution. For example, in studies of 8-hydroxyquinolines, a nitro group was found to strengthen the intramolecular hydrogen bond in the enol form. researchgate.net In other systems, EWGs on a phenyl ring attached to the core structure have been shown to shift the equilibrium toward the keto form. mdpi.com

Electron-Donating Groups (EDGs): Substituents like methyl (CH₃) or amino (NH₂) are EDGs. These groups tend to increase the electron density in the ring system. Their effect can be complex, but they generally favor the enol form by stabilizing the aromatic system. beilstein-journals.orgnih.gov

For this compound, the fluorine atom at position 7 acts as an EWG through its inductive effect, while the methyl group at position 2 is an EDG. The interplay of these two substituents will determine the precise tautomeric preference, which can be accurately predicted through specific DFT calculations. The solvent environment further modulates these preferences; polar solvents often stabilize the more polar keto tautomer. orientjchem.orgnih.gov

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound, particularly hydrogen bonding, are critical in determining its solid-state structure, solubility, and interactions with biological macromolecules. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group).

Hydrogen Bonding Networks in Solid and Solution States

Solid State: In the crystalline state, quinolinol derivatives often form extensive hydrogen bonding networks. The keto tautomer (quinolinone) is particularly noted for its ability to form stable, hydrogen-bonded dimers. researchgate.net In such a dimer, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. For the enol tautomer of this compound, intermolecular hydrogen bonds would likely form between the hydroxyl group (-OH) of one molecule and the nitrogen atom of an adjacent molecule, leading to the formation of chains or ribbons. rsc.org

Solution State: In solution, the hydrogen bonding behavior depends on the nature of the solvent.

In non-polar solvents (e.g., chloroform, cyclohexane): The formation of intermolecular hydrogen bonds between solute molecules is favored, similar to the solid state. nih.gov Intramolecular hydrogen bonds, if sterically possible, can also be significant. mdpi.com

In polar protic solvents (e.g., water, methanol): The solvent molecules compete for hydrogen bonding sites. The solvent can act as both a donor and an acceptor, leading to the formation of strong intermolecular hydrogen bonds between the solute and the solvent. This interaction can disrupt the solute-solute hydrogen bonds observed in the solid state and can shift the tautomeric equilibrium. orientjchem.orgmdpi.com

In polar aprotic solvents (e.g., DMSO): These solvents are hydrogen bond acceptors. They can form strong hydrogen bonds with the hydroxyl proton of the quinolinol, which often favors the keto tautomer. nih.gov

The competition between intramolecular hydrogen bonding and intermolecular interactions with the solvent is a key factor in determining the predominant tautomeric form in solution. mdpi.com

Noncovalent Interactions within Molecular Assemblies

Computational and theoretical investigations into the noncovalent interactions governing the formation of molecular assemblies of this compound are not extensively available in the reviewed scientific literature. Detailed research findings, including specific data on interaction energies and geometries for this particular compound, have not been publicly reported.

However, based on the functional groups present in the this compound molecule, several types of noncovalent interactions can be theoretically anticipated to play a crucial role in its solid-state packing and the structure of its molecular assemblies. These include hydrogen bonding, π-π stacking, and various fluorine-involved interactions.

Expected Noncovalent Interactions:

Hydrogen Bonding: The hydroxyl (-OH) group at the 3-position is a strong hydrogen bond donor, while the nitrogen atom within the quinoline ring and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonded networks, significantly influencing the crystal packing.

Fluorine Interactions: The fluorine atom at the 7-position can participate in various weak interactions. These may include C–H···F hydrogen bonds and potentially halogen bonds, where the fluorine atom acts as an electrophilic or nucleophilic center, depending on the electronic environment. The role of organofluorine in directing crystal packing is a subject of ongoing research, and its contribution to the stability of the this compound assembly would be of significant interest.

The interplay and relative strengths of these different noncovalent interactions would ultimately determine the final three-dimensional arrangement of the molecules in the crystalline state. A detailed understanding of these interactions would require dedicated crystallographic studies and high-level quantum chemical calculations, which are not available in the public domain for this compound at present.

Chemical Reactivity and Mechanistic Studies of 7 Fluoro 2 Methylquinolin 3 Ol

Reaction Pathway Elucidation for Synthesis and Derivatization

The synthesis of the 7-Fluoro-2-methylquinolin-3-ol core structure can be approached through established quinoline (B57606) synthesis methodologies, adapted for the specific substituents. One of the most prominent methods is the Conrad-Limpach synthesis. orientjchem.org This pathway would theoretically involve the reaction of 3-fluoroaniline (B1664137) with an appropriate β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization.

A plausible synthetic route is outlined below:

Condensation: 3-Fluoroaniline is reacted with ethyl 2-chloroacetoacetate. The aniline (B41778) nitrogen acts as a nucleophile, displacing the chlorine to form an intermediate ethyl 2-((3-fluorophenyl)amino)-3-oxobutanoate.

Cyclization: The intermediate is then subjected to a high-temperature cyclization reaction, often in a high-boiling solvent like diphenyl ether. This intramolecular condensation, a form of the Gould-Jacobs reaction, leads to the formation of the quinoline ring system. lookchem.com

Hydrolysis: Subsequent hydrolysis of the ester group at the 3-position would yield the corresponding carboxylic acid, which can then be converted to the 3-ol derivative, although direct formation of the 3-hydroxyquinoline (B51751) is also possible under specific conditions. chemicalbook.com

An alternative approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. youtube.com For this compound, this would require a specifically substituted α,β-unsaturated ketone or aldehyde reacting with 3-fluoroaniline.

Derivatization Pathways: The functional groups on this compound—the hydroxyl, methyl, and the quinoline nitrogen—offer multiple sites for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group at the C-3 position is a prime site for modification. It can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions typically proceed via nucleophilic attack of the corresponding alkoxide or phenoxide on an alkyl halide or acyl halide. The regioselectivity of these reactions is generally high for the O-position under basic conditions. researchgate.net

N-Alkylation: The quinoline nitrogen can be alkylated, particularly under conditions that favor N-alkylation over O-alkylation. researchgate.net The use of specific alkylating agents and reaction conditions can influence the N- versus O-alkylation ratio.

Methyl Group Condensation: The C-2 methyl group is activated due to its position adjacent to the heterocyclic ring nitrogen. It can participate in condensation reactions with aldehydes and other carbonyl compounds in the presence of a base, leading to the formation of styryl and other vinyl derivatives at the 2-position. nih.gov

| Reaction Type | Reagents | Product Class |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 3-Alkoxy-7-fluoro-2-methylquinoline |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine (B92270), Et₃N) | 7-Fluoro-2-methylquinolin-3-yl ester |

| N-Alkylation | Alkyl iodide, Strong Base | 7-Fluoro-2-methyl-1-alkylquinolin-3-one |

| Condensation | Aromatic aldehyde, Base | 7-Fluoro-2-(2-arylvinyl)quinolin-3-ol |

Mechanistic Insights into Fluorine-Specific Reactions on the Quinoline Core

The fluorine atom at the C-7 position significantly influences the reactivity of the benzene (B151609) portion of the quinoline ring. Its high electronegativity makes it a potent electron-withdrawing group via the inductive effect. This electronic influence is crucial in reactions such as nucleophilic aromatic substitution (SNAr). chemistrysteps.com

The SNAr mechanism is a two-step addition-elimination process. oup.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine (C-7), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen helps to stabilize the negative charge of this intermediate, particularly when the charge can be delocalized onto the heterocyclic ring.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in SNAr reactions due to the high polarity of the C-F bond. libretexts.org

The rate of SNAr reactions on fluoroarenes is often faster than for other haloarenes (Cl, Br, I). libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attacked carbon more electrophilic. libretexts.org

| Feature | Mechanistic Implication |

| C-F Bond Polarity | The high electronegativity of fluorine creates a significant partial positive charge on the C-7 carbon, making it susceptible to nucleophilic attack. |

| Meisenheimer Complex | The intermediate formed upon nucleophilic attack is stabilized by resonance, involving the quinoline ring system. |

| Fluoride as Leaving Group | Despite the strength of the C-F bond, the elimination of fluoride is facilitated by the restoration of aromaticity in the final step of the SNAr mechanism. |

| Inductive Effect | The strong inductive effect of fluorine is the primary factor accelerating the rate-determining nucleophilic addition step. libretexts.orgresearchgate.net |

Ring Functionalization and Modification Mechanisms

Beyond substitution of the fluorine atom, the quinoline core of this compound can undergo other functionalization reactions, primarily electrophilic aromatic substitution (EAS) on the benzene ring. The regiochemical outcome of EAS is directed by the combined electronic effects of the existing substituents.

The directing effects are as follows:

Fluorine (at C-7): An ortho-, para-director and deactivating.

Hydroxyl group (at C-3): An ortho-, para-director and strongly activating (as the corresponding phenoxide).

Methyl group (at C-2): An ortho-, para-director and weakly activating.

Quinoline Nitrogen: Deactivating towards electrophilic attack on both rings, with the deactivation being stronger on the pyridine ring.

Considering these effects, electrophilic attack is most likely to occur on the benzene ring rather than the more electron-deficient pyridine ring. The most probable positions for electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be C-6 and C-8. The precise outcome would depend on the reaction conditions and the specific electrophile used, as steric hindrance from the C-8 position could favor substitution at C-6.

Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, offer alternative pathways for ring modification. rsc.org These reactions can provide access to derivatives that are not achievable through classical EAS reactions. For instance, palladium-catalyzed C-H arylation could potentially introduce an aryl group at the C-8 position, directed by the quinoline nitrogen.

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical consideration in the reactions of this compound, given its multiple reactive sites. wikipedia.org

Electrophilic Aromatic Substitution: As discussed, the regioselectivity of EAS is governed by the interplay of the directing effects of the substituents. The C-6 and C-8 positions are the most likely sites for substitution, with the exact ratio of products depending on steric and electronic factors.

Nucleophilic Aromatic Substitution: SNAr reactions are highly regioselective for the C-7 position, as this is where the leaving group (fluorine) is located. Substitution at other positions on the benzene ring is unlikely unless other leaving groups are present.

Alkylation: The competition between O-alkylation and N-alkylation is a key regiochemical challenge. researchgate.net The choice of solvent, base, and alkylating agent can be used to control the selectivity. Hard electrophiles tend to favor reaction at the harder oxygen nucleophile, while softer electrophiles may favor the softer nitrogen nucleophile.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes relevant in derivatization reactions that create one or more stereocenters.

For example:

Reduction of a Ketone: If the hydroxyl group at C-3 were oxidized to a ketone, its subsequent reduction to a secondary alcohol would create a chiral center at C-3. The use of a chiral reducing agent (e.g., a chiral borohydride (B1222165) reagent) could lead to the stereoselective formation of one enantiomer of the resulting alcohol over the other.

Addition to a Styryl Derivative: A styryl derivative formed by condensation at the C-2 methyl group possesses a carbon-carbon double bond. Reactions such as dihydroxylation or epoxidation of this double bond would create two new stereocenters. The diastereoselectivity of such a reaction would be influenced by the steric bulk of the quinoline ring. The use of chiral catalysts could enable enantioselective transformations.

The study of these selective reactions is essential for the synthesis of specific, well-defined derivatives of this compound for various applications.

Synthetic Utility and Application As Chemical Probes/building Blocks

7-Fluoro-2-methylquinolin-3-ol as a Building Block in Heterocyclic Synthesis

The quinoline (B57606) scaffold is a privileged structure in organic synthesis, renowned for its presence in a vast array of bioactive molecules and functional materials. scispace.comnih.govnih.gov As a derivative, this compound offers multiple reactive sites, making it a versatile building block for constructing more complex heterocyclic systems.

The key reactive centers on the molecule are:

The 3-hydroxyl group , which can undergo O-alkylation, esterification, or be converted into a leaving group for nucleophilic substitution reactions. For instance, conversion of the hydroxyl group to an azide (B81097) allows for the synthesis of amino derivatives. mdpi.com

The quinoline nitrogen , which can be quaternized or participate in metal coordination.

The aromatic ring system , which can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these modifications.

The versatility of quinoline derivatives allows them to be used in the synthesis of both linear and fused heterocyclic systems. nih.gov For example, the reaction of similar quinoline-carbaldehydes with various reagents can yield nitrile, oxazolone, or complex fused pyrimidinyl structures. nih.gov While specific reactions starting from this compound are not detailed in the available literature, its structure is amenable to such transformations for creating diverse molecular libraries.

Derivatization for Exploring Structure-Reactivity Relationships

The systematic modification, or derivatization, of a lead compound is a cornerstone of medicinal chemistry, used to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. acs.org this compound is an ideal candidate for such studies due to its multiple points for modification.

Below is a table outlining potential derivatization strategies for this compound and the expected impact on its chemical properties.

| Derivatization Site | Potential Modification | Primary Goal of Modification | Expected Impact on Reactivity/Properties |

| 3-hydroxyl group | Etherification (e.g., -OCH₃, -OBn) | Modify lipophilicity; Block hydrogen bond donation. | Increases lipophilicity; Removes acidic proton, altering binding interactions. |

| 3-hydroxyl group | Esterification (e.g., -OCOCH₃) | Create a prodrug; Alter solubility. | Can improve bioavailability; Ester may be cleaved in vivo to release the active -OH form. |

| 2-methyl group | Oxidation to -CHO or -COOH | Introduce new reactive handles for conjugation. | Creates an electrophilic site (-CHO) or a nucleophilic/coordinating site (-COOH). |

| Aromatic Ring | Further substitution (e.g., nitration, halogenation) | Modulate electronic properties and steric profile. | Alters the electron density of the ring system, influencing pKa and overall reactivity. |

Design and Synthesis of Fluorinated Quinoline-Based Ligands

Quinoline derivatives are widely used as ligands in coordination chemistry and for targeting biological macromolecules due to the Lewis basic nitrogen atom, which can coordinate to metal centers or form hydrogen bonds in protein binding pockets. nih.govresearchgate.net The incorporation of a fluorine atom, as in this compound, is a common strategy in modern ligand design to enhance therapeutic and physicochemical properties. nih.govdntb.gov.ua

Fluorination can bring about beneficial changes that are critical for the development of effective metallodrugs for applications such as cancer treatment. nih.govdntb.gov.ua For instance, fluorinated ligands can modify the biological and physical properties of quantum dots, resulting in more efficient internalization into cells. nih.gov In the context of enzyme inhibitors, fluorinated quinoline analogs have been investigated for a range of therapeutic targets, including c-Met kinase.

The design of ligands based on the this compound scaffold would involve:

Utilizing the Quinoline Nitrogen: The primary site for coordination with metal ions (e.g., Platinum, Palladium, Ruthenium) or for hydrogen bonding in enzyme active sites. nih.govresearchgate.net

Leveraging the 3-hydroxyl Group: This group can act as a secondary binding site, forming a bidentate chelate with a metal ion in conjunction with the quinoline nitrogen. This chelation significantly increases the stability of the resulting metal complex.

Exploiting the Fluorine Atom: The 7-fluoro substituent can modulate the ligand's electronic properties and engage in specific non-covalent interactions, as discussed in the following section.

Role of Fluorination in Modulating Molecular Recognition and Interactions

The substitution of hydrogen with fluorine is a powerful and widely used strategy in medicinal chemistry to fine-tune a molecule's properties and enhance its interactions with biological targets. nih.govnih.gov The fluorine atom at the 7-position of the quinoline ring exerts a profound influence on the molecule's physicochemical profile, which is critical for molecular recognition.

Key Effects of Fluorination:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Acidity/Basicity (pKa): As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. sci-hub.box This effect can lower the pKa of nearby acidic or basic functional groups. For this compound, the fluorine atom would decrease the basicity of the quinoline nitrogen, which can alter its binding affinity and solubility profile at physiological pH. sci-hub.box

Molecular Conformation: The introduction of fluorine can lead to conformational biases that may pre-organize the molecule into a shape that is more favorable for binding to its target receptor or enzyme. nih.gov

Binding Interactions: The fluorine atom can participate in unique non-covalent interactions that contribute to binding affinity. While it is a poor hydrogen bond acceptor, it can engage in favorable dipole-dipole, electrostatic, and halogen bonding interactions with protein residues. nih.govnih.gov

The following table summarizes the modulatory effects of the 7-fluoro substituent.

| Property | Influence of 7-Fluoro Substituent | Consequence for Molecular Recognition |

| Basicity (pKa) | Decreases the basicity of the quinoline nitrogen. sci-hub.box | Alters ionization state at physiological pH, affecting solubility and interaction with charged residues in a binding pocket. |

| Lipophilicity | Increases the lipophilicity of the aromatic ring. nih.gov | Enhances membrane permeability and can lead to stronger hydrophobic interactions with the target. |

| Metabolic Stability | Blocks potential sites of aromatic hydroxylation. nih.gov | Prolongs the in-vivo half-life of the compound. |

| Dipole Moment | Alters the local and overall molecular dipole moment. sci-hub.box | Can lead to more favorable electrostatic and dipole-dipole interactions with the target protein. |

| Halogen Bonding | Can act as a halogen bond donor to interact with electron-rich atoms like oxygen or sulfur. nih.gov | Provides an additional, specific binding interaction that can enhance affinity and selectivity. |

Q & A

Q. What advanced NMR techniques (e.g., NOESY, HMBC) elucidate through-space and through-bond interactions in the compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.